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molecular formula C6H5BrN2O3 B1288788 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one CAS No. 228410-90-0

5-Bromo-4-methyl-3-nitropyridin-2(1H)-one

Cat. No. B1288788
M. Wt: 233.02 g/mol
InChI Key: QXPNHVCGSASGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06054470

Procedure details

To a stirred solution of 4-methyl-3-nitro-2-pyridone (0.45 g, 2.9 mmol) in glacial acetic acid (3 mL) was added sodium acetate (0.24 g) followed by bromine (0.15 mL) dropwise. After 5.5 hours, the mixture was diluted with ethyl acetate, washed with water, dried, filtered and concentrated to give 5-bromo-4-methyl-3-nitro-2-pyridone (0.62 g, 2.6 mmol, 90%).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[C:3]=1[N+:9]([O-:11])=[O:10].C([O-])(=O)C.[Na+].[Br:17]Br>C(O)(=O)C.C(OCC)(=O)C>[Br:17][C:7]1[C:2]([CH3:1])=[C:3]([N+:9]([O-:11])=[O:10])[C:4](=[O:8])[NH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
CC1=C(C(NC=C1)=O)[N+](=O)[O-]
Name
Quantity
0.24 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.15 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
BrC=1C(=C(C(NC1)=O)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.6 mmol
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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